molecular formula C11H17NO3 B1587202 3-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol CAS No. 201408-35-7

3-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol

Cat. No. B1587202
M. Wt: 211.26 g/mol
InChI Key: LIVKGYIUNICCIZ-UHFFFAOYSA-N
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Description

3-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol is a chemical compound with the molecular formula C11H17NO3 . It can be used as a reactant to synthesize (2S)-2-amino-3-[3,4-di(methoxy)phenyl]propan-1-ol (β-amino alcohol), which is a key intermediate to prepare the tetracyclic core of the Erythrina alkaloids .


Molecular Structure Analysis

The molecular structure of 3-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol is complex and involves various functional groups. The compound contains an amino group (-NH2), a propanol group (-CH2CH2CH2OH), and a dimethoxyphenyl group (C6H3(OCH3)2) .

Scientific Research Applications

Antioxidant Activity

  • 3-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol derivatives exhibit significant antioxidant activity. For instance, aminochalcone derivatives with hydroxyl functionalities display strong antioxidant properties, as demonstrated in studies involving free radical scavenging ability tests and superoxide dismutase mimetic activity assessments (Sulpizio et al., 2016).

Structural Analyses and Conformation

  • The compound has been analyzed for its conformational properties in different environments, as evident in the crystal structures of its derivatives. These structures highlight diverse molecular arrangements and interactions, contributing to our understanding of the compound's behavior in various contexts (Nitek et al., 2020).

Chemical Synthesis and Characterization

  • Research has focused on the synthesis and characterization of derivatives of 3-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol, enhancing our knowledge of its chemical properties and potential applications. These studies involve detailed analyses using techniques like NMR, ESI-mass spectrometry, FT-IR, and UV/Vis spectroscopy (Tayade & Waghmare, 2016).

Application in Lignin Acidolysis

  • The compound plays a role in the acidolysis of lignin, a process crucial in the field of biochemistry and materials science. Studies on model compounds similar to 3-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol have revealed insights into the mechanisms involved in lignin acidolysis, which is significant for understanding and improving biodegradable polymer processing (Yokoyama, 2015).

Antimicrobial and Antiradical Activities

  • Certain derivatives of the compound exhibit antimicrobial properties against bacteria and fungi, positioning them as potential candidates for developing new antimicrobial agents. This application is particularly relevant in the pharmaceutical and medical fields (Jafarov et al., 2019).

Potential in Bioactive Compound Synthesis

  • The compound and its derivatives show promise in the synthesis of bioactive compounds, including those with vasopressor activity and applications in treating hypotension and incontinence, as well as in ophthalmology (Erdmann et al., 2019).

properties

IUPAC Name

3-amino-3-(3,4-dimethoxyphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-14-10-4-3-8(7-11(10)15-2)9(12)5-6-13/h3-4,7,9,13H,5-6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVKGYIUNICCIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CCO)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00395766
Record name dl-beta-(3,4-dimethoxyphenyl)alaninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol

CAS RN

201408-35-7
Record name dl-beta-(3,4-dimethoxyphenyl)alaninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solid of sodium borohydride (94.18 grams, 2.49 mol) at 0° C., was added methanol (50 mL). To this mixture at 0° C. was added a solution of methyl 3-amino-3-(3',4'-dimethoxyphenyl)propionate (59.5 grams, 249 mmol) in methanol (950 mL) over 1 hour. The mixture was stirred in that ice-water bath until the temperature of the reaction mixture stayed at 35° C. or lower for 30 minutes. (Caution: If the ice-water bath was removed too early, a highly exothermic reaction may occur.) The water bath was then removed and the solution was refluxed for 16 hours. The solution was allowed to cool to room temperature. To the solution was added water (300 mL), followed by methylene chloride (250 mL) at 0° C. The resulting suspension was filtered. Half of the filtrate was removed in vacuo. The resulting solution was dissolved in methylene chloride (500 mL) and water (300 mL). The organic layer was separated. The aqueous layer was extracted with methylene chloride (3×500 mL). The combined organic layers were washed with brine (100 mL), and dried over magnesium sulfate. Removal of solvent gave an oil. The resulting oil was dried in vacuo to afford 3-amino-3-(3',4'-dimethoxyphenyl)-1-propanol as a white solid (42.15 grams, 80% yield): mp 63.5°-65.5° C.; 1H NMR (CDCl3)δ6.91-6.78(m, 3H), 4.15-4.04(m, 1H), 3.89(s, 3H), 3.88(s, 3H), 3.84-3.71(s, 2H), 2.91-2.45(m, 1H), 1.95-1.78(m, 2H); Anal Calcd for C11H17NO3 :C, 62.54; H, 8.11; N, 6.63. Found: C, 62.01; H, 7.80; N, 6.49.
Quantity
94.18 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
59.5 g
Type
reactant
Reaction Step Two
Quantity
950 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 3-amino-3-(3',4'-dimethoxyphenyl)-propionate (4.12 grams, 17.2 mmol) in methanol (50 milliliters) was slowly added to stirred sodium borohydride (6.51 grams, 17.2 mmol). After the initial effervescence had ceased the mixture was refluxed for 1 hour. Reaction progress was monitored by TLC (20% ethyl acetate/hexane, uv) and was complete after 1 hour. The reaction mixture was allowed to cool and then 20 milliliters of water was added. The methanol was removed in vacuo resulting in the formation of a gum which was extracted into methylene chloride (3×20 milliliters). The combined extracts were dried over magnesium sulfate and concentrated to afford an oil which was refrigerated. A waxy solid formed which was dried in vacuo (60° C.,<1 mm) to afford 3.30 g (86%) of the product as a white solid. 1H NMR (CDCl13)δ6.91-6.78(m, 3H), 4.15-4.04(m, 1H), 3.89(s, 3H), 3.88(s, 3H), 3.84-3.71(s, 2H), 3.91-2.45(broad m, 1H), 1.95-1.78(m, 2H).
Name
3-amino-3-(3',4'-dimethoxyphenyl)-propionate
Quantity
4.12 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.51 g
Type
reactant
Reaction Step Two
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JK Ewert, M Friedrich, C Denner… - … SiCN Materials and their … - search.proquest.com
The limitation of fossil fuels requires sustainable synthesis protocols for the generation of fine chemicals. In this context, the usage of platform chemicals processed from biomass is of …
Number of citations: 6 search.proquest.com
D Forberg, M Zaheer, M Friedrich… - … Characterization of M … - epub.uni-bayreuth.de
The conservation of our global element resources is a challenge of the utmost urgency. Since aliphatic and aromatic alcohols are accessible from abundant indigestible kinds of biomass…
Number of citations: 5 epub.uni-bayreuth.de

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